molecular formula C8H7FN2O2 B1445374 7-Fluoro-5-nitroindoline CAS No. 1268816-57-4

7-Fluoro-5-nitroindoline

Cat. No.: B1445374
CAS No.: 1268816-57-4
M. Wt: 182.15 g/mol
InChI Key: HRSVTAASZBEJPK-UHFFFAOYSA-N
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Description

7-Fluoro-5-nitroindoline is a compound that has garnered significant attention in scientific research and industry due to its unique properties and potential applications. It is a derivative of indoline, characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 5th position on the indoline ring. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular formula of C8H7FN2O2 .

Preparation Methods

The synthesis of 7-Fluoro-5-nitroindoline can be achieved through various synthetic routes. One common method involves the reaction of 7-fluoroindoline with nitric acid under controlled conditions to introduce the nitro group at the 5th position. Another approach involves the use of iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-Fluoro-5-nitroindoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The fluorine atom and nitro group can participate in substitution reactions, leading to the formation of various substituted indoline derivatives.

Common reagents used in these reactions include nitric acid for nitration, hydrazine hydrate for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Fluoro-5-nitroindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Fluoro-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

7-Fluoro-5-nitroindoline can be compared with other similar compounds, such as:

    5-Fluoroindoline: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitroindoline: Lacks the fluorine atom, affecting its stability and reactivity.

    7-Chloro-5-nitroindoline:

The uniqueness of this compound lies in the combination of the fluorine atom and nitro group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-fluoro-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVTAASZBEJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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